Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNS and its molecular weight is 231.79 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a 5-methylthiophen-2-yl moiety, which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 219.76 g/mol. Its structure allows for various interactions with biological targets, influencing its therapeutic potential.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Receptors : The amine group can form hydrogen bonds with various biological molecules, impacting their structure and function.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against resistant bacterial strains .
- Anticancer Properties : Research indicates that analogs may exhibit antiproliferative effects on cancer cell lines, which warrants further investigation into this compound's capabilities .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. The following table summarizes relevant findings from studies on similar compounds:
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 62.5 µg/mL |
Compound B | S. aureus | 78.12 µg/mL |
Cyclopentyl derivative | Various pathogens | TBD |
These results indicate a promising antimicrobial profile, particularly against strains resistant to conventional treatments.
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs may possess anticancer properties. Notably, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including:
- HeLa Cells : IC50 values ranging from 200 to 300 µg/mL were observed for structurally related compounds.
- A549 Cells : Similar IC50 values suggest potential use in lung cancer therapies.
Case Studies and Research Findings
- Targeted Protein Degradation : Research has indicated that compounds similar to this compound can engage in targeted protein degradation pathways, particularly involving cereblon (CRBN). This mechanism has been linked to anti-cancer activities through the modulation of specific oncogenes .
- Pharmacokinetics and Toxicity : Preliminary studies on the pharmacokinetics of related compounds suggest acceptable bioavailability and tolerability in animal models. Toxicity assessments indicated that while some derivatives showed promise, they also exhibited higher toxicity levels than established treatments .
- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with various biological targets, providing insights into its potential efficacy and safety profile.
Properties
IUPAC Name |
cyclopentyl-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKBXVHGOBZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.